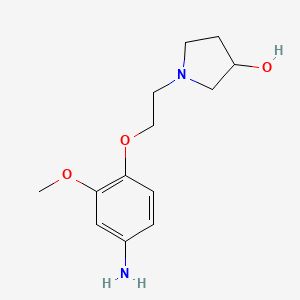
6-Bromo-8-methyl-2,4-dihydro-1h-3,1-benzoxazine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-8-methyl-2,4-dihydro-1h-3,1-benzoxazine-2,4-dione is an organic compound belonging to the benzoxazine family. Benzoxazines are known for their unique ring structure, which includes both oxygen and nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 8th position on the benzoxazine ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methyl-2,4-dihydro-1h-3,1-benzoxazine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminophenol, which forms the core benzoxazine structure.
Bromination: The introduction of the bromine atom at the 6th position is achieved through a bromination reaction. This can be done using bromine or a bromine-containing reagent under controlled conditions.
Methylation: The methyl group is introduced at the 8th position through a methylation reaction, often using methyl iodide or dimethyl sulfate as the methylating agents.
Cyclization: The final step involves cyclization to form the benzoxazine ring. This is typically achieved through a condensation reaction between the aminophenol derivative and a suitable carbonyl compound, such as phthalic anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial production may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
6-Bromo-8-methyl-2,4-dihydro-1h-3,1-benzoxazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxazine derivatives, depending on the nucleophile used.
科学研究应用
6-Bromo-8-methyl-2,4-dihydro-1h-3,1-benzoxazine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
作用机制
The mechanism of action of 6-Bromo-8-methyl-2,4-dihydro-1h-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s bromine and methyl groups play a crucial role in its reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
6-Bromo-2h-3,1-benzoxazine-2,4(1h)-dione: Lacks the methyl group at the 8th position.
8-Methyl-2h-3,1-benzoxazine-2,4(1h)-dione: Lacks the bromine atom at the 6th position.
6-Chloro-8-methyl-2h-3,1-benzoxazine-2,4(1h)-dione: Contains a chlorine atom instead of a bromine atom at the 6th position.
Uniqueness
6-Bromo-8-methyl-2,4-dihydro-1h-3,1-benzoxazine-2,4-dione is unique due to the presence of both bromine and methyl groups, which confer distinct chemical and biological properties
属性
分子式 |
C9H6BrNO3 |
|---|---|
分子量 |
256.05 g/mol |
IUPAC 名称 |
6-bromo-8-methyl-1H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C9H6BrNO3/c1-4-2-5(10)3-6-7(4)11-9(13)14-8(6)12/h2-3H,1H3,(H,11,13) |
InChI 键 |
IHPKGISNXMRMIH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC2=C1NC(=O)OC2=O)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
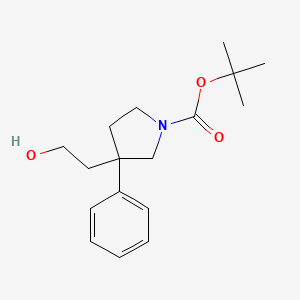
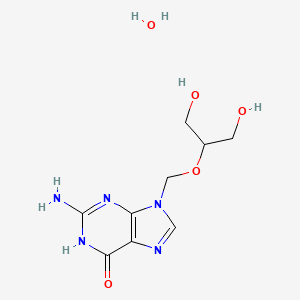
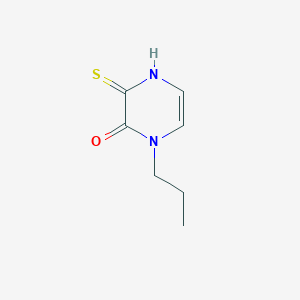
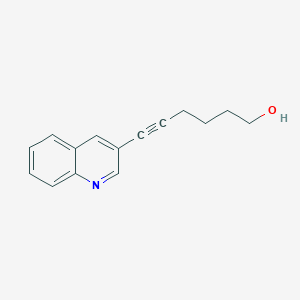
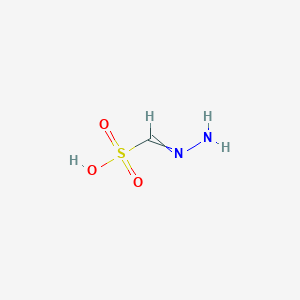
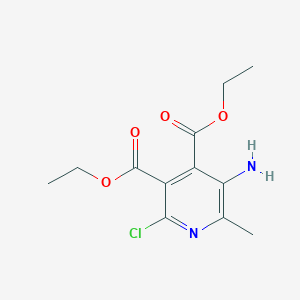
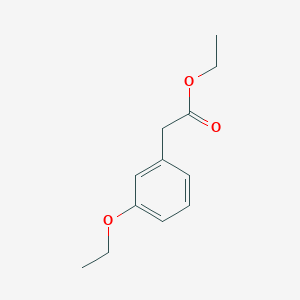
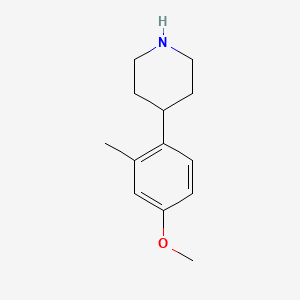
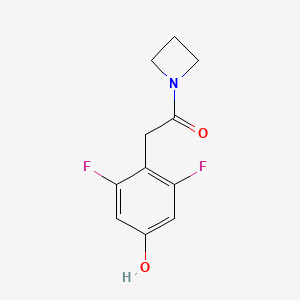
![Phenol, 2-[(2-pyridinylmethylene)amino]-](/img/structure/B8699578.png)
![2-[4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B8699595.png)
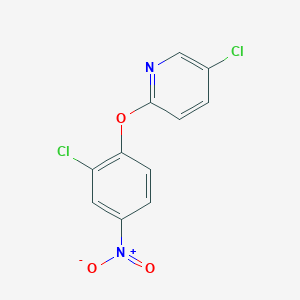
![1-Bromo-2-[(1-ethoxyethoxy)methyl]-4-methoxybenzene](/img/structure/B8699612.png)
